8-Azidoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azidoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANISVYTBBBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Significance of 8 Azidoisoquinoline in Contemporary Organic Chemistry
Contextualization within Azide (B81097) Chemistry Research
The significance of 8-azidoisoquinoline in contemporary research is largely defined by the reactivity of its azide (-N₃) moiety. Organic azides are highly energetic functional groups that serve as precursors to other nitrogen-containing structures and are prized for their ability to undergo a variety of selective transformations.
The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become a cornerstone of "click chemistry". This reaction allows for the efficient and highly regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings by joining an azide with a terminal alkyne. The resulting triazole linker is not merely a passive connector; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design. In the context of this compound, this reaction provides a robust method for conjugating the isoquinoline (B145761) scaffold to a wide array of other molecules, from small organic fragments to complex biomolecules.
Beyond cycloadditions, aryl azides like this compound are well-known precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. The loss of dinitrogen gas (N₂) from the azide generates a singlet or triplet nitrene, which can undergo a variety of subsequent reactions, including C-H insertion, cyclization, or rearrangement. For instance, photolysis of azidocoumarins has been shown to generate nitrenes that can isomerize to dehydroazepine intermediates or abstract hydrogen atoms, depending on the substitution pattern. nih.gov This reactivity opens pathways to novel, fused heterocyclic systems starting from the this compound core.
Contextualization within Isoquinoline Chemistry Research
The isoquinoline framework is a "privileged scaffold" in medicinal chemistry. It is a core structural component in a vast number of natural alkaloids, such as papaverine (B1678415) and berberine, and is present in numerous synthetic drugs. Derivatives of isoquinoline and the closely related quinoline (B57606) exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The value of this compound within this context is its role as a versatile synthetic intermediate. The isoquinoline core provides the foundational structure associated with biological activity, while the 8-azido group serves as a chemical handle for modification and diversification. By using the azide's reactivity, chemists can append other molecular fragments to the 8-position, systematically altering the compound's steric and electronic properties to optimize its interaction with biological targets. For example, derivatives of the related 8-hydroxyquinoline (B1678124) have been linked to triazole moieties to create hybrid molecules with potent antiproliferative activity against various cancer cell lines. The this compound molecule is an ideal precursor for creating similar, and novel, conjugate structures.
Historical Development of Research on Azidoisoquinolines
The study of azidoisoquinolines is built upon well-established, classical methods of aromatic and heterocyclic chemistry. The synthesis of the parent isoquinoline ring system has been a subject of research for over a century, with foundational methods like the Bischler-Napieralski and Pictet-Spengler reactions providing routes to its core structure.
The introduction of the azide group onto an aromatic ring has historically been achieved via the diazotization of a primary aromatic amine, followed by treatment with an azide salt, such as sodium azide. This two-step process remains a reliable and widely used method. Consequently, the historical development of this compound is intrinsically linked to the synthesis of its precursor, 8-aminoisoquinoline (B1282671).
Seminal work in the systematic synthesis and characterization of a range of azidoquinolines and azidoisoquinolines was published in the early 1990s. A key 1992 study by Dyall detailed the synthesis of various isomers, including this compound, from their corresponding amino precursors. The aminoisoquinolines were diazotized in acidic media and then treated with sodium azide to yield the target compounds. This work provided crucial characterization data, including melting points and infrared spectra, which were vital for confirming the successful synthesis of these energetic molecules. The study also investigated the thermal decomposition of these azides, noting their stability relative to other ortho-substituted aryl azides and providing foundational knowledge on their reactivity.
The table below summarizes the precursors used and the physical properties of the resulting azidoisoquinolines as reported in this foundational research.
| Precursor Compound | Product | Reported Melting Point (°C) | Key IR Absorption (νN₃, cm⁻¹) |
|---|---|---|---|
| 5-Aminoisoquinoline | 5-Azidoisoquinoline | 84-85 | 2136, 2118, 2101 |
| 8-Aminoisoquinoline | This compound | 63-64 | 2125, 2110 |
Synthetic Methodologies for 8 Azidoisoquinoline
Classical Approaches to 8-Azidoisoquinoline Synthesis
Classical synthetic methods for introducing the azide (B81097) group often rely on well-established functional group transformations, such as diazotization followed by azide displacement or halogen-azide exchange reactions.
Diazotization and Azide Displacement Reactions
A primary classical method for synthesizing aryl azides, including those on heterocyclic systems like isoquinoline (B145761), involves the diazotization of a primary aromatic amine followed by reaction with an azide source. In the case of this compound, this typically begins with 8-aminoisoquinoline (B1282671). The amino group is first converted into a diazonium salt by treatment with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt is then reacted with an azide salt, most commonly sodium azide (NaN₃), which displaces the diazonium group to form the azide functionality at the 8-position of the isoquinoline ring researchgate.net.
This approach has been demonstrated for related aminoisoquinoline systems, where diazotization in aqueous HCl, followed by treatment with sodium nitrite and then sodium azide, successfully yielded the corresponding azidoisoquinoline researchgate.net. Similarly, diazotization followed by treatment with sodium azide has been employed to form aryl azides in substituted isoquinoline systems puzzlepiece.org. The general reaction sequence involves:
Diazotization: Reaction of 8-aminoisoquinoline with NaNO₂ and an acid (e.g., HCl) to form the diazonium salt.
Azide Displacement: Treatment of the diazonium salt with NaN₃ to yield this compound.
Halogen-Azide Exchange Reactions
Another classical strategy for introducing azide groups onto aromatic and heteroaromatic systems is the halogen-azide exchange reaction. This method involves the nucleophilic substitution of a halide (such as chloride or bromide) with an azide anion. For the synthesis of this compound, this would typically involve starting from an 8-haloisoquinoline (e.g., 8-chloroisoquinoline (B135129) or 8-bromoisoquinoline) and reacting it with an azide source like sodium azide. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) are commonly used to facilitate this nucleophilic substitution jazanu.edu.samasterorganicchemistry.com.
While specific examples detailing the halogen-azide exchange on an 8-haloisoquinoline to directly form this compound are not extensively detailed in the provided snippets, the methodology is well-established for other halo-heterocycles. For instance, similar reactions on chloroquinoline derivatives with sodium azide in DMSO have been reported to yield tetrazolo[1,5-a]quinolines jazanu.edu.sa. This indicates the general applicability of the halogen-azide exchange for introducing azide functionalities onto isoquinoline frameworks.
Advanced Synthetic Strategies for this compound Derivatives
Advanced synthetic strategies often leverage modern catalytic methods and complex reaction cascades to achieve more efficient and selective syntheses, particularly for functionalized derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. While direct examples of transition metal-catalyzed synthesis of this compound itself are not explicitly detailed in the provided literature, these methodologies are widely applied to construct complex nitrogen-containing heterocycles and their derivatives.
Catalytic systems involving palladium, copper, ruthenium, and rhodium have been developed for various transformations, including C-N bond formation, which is relevant for azide introduction or the synthesis of azide-containing precursors frontiersin.orgbeilstein-journals.orgmdpi.comdiva-portal.org. For example, transition metal catalysts are employed in coupling reactions and C-H activation strategies to assemble complex molecular architectures frontiersin.orgmdpi.com. The development of such catalytic systems could potentially be adapted for the regioselective introduction of azide groups onto the isoquinoline core or for the synthesis of novel azidoisoquinoline derivatives by functionalizing pre-existing isoquinoline scaffolds or building them from simpler precursors.
Multi-component Reactions for Azidoisoquinoline Scaffold Formation
Multi-component reactions (MCRs) offer a powerful approach for constructing complex molecular scaffolds in a single synthetic operation, thereby enhancing efficiency and atom economy. These reactions combine three or more starting materials to form a product that incorporates structural elements from each reactant mdpi.comrsc.orgnih.gove-bookshelf.de.
While specific MCRs that directly yield this compound have not been identified in the provided search results, MCRs are extensively used to build diverse heterocyclic systems, including those related to isoquinolines or other nitrogen-containing scaffolds mdpi.comrsc.orgnih.gov. Strategies could involve MCRs that form the isoquinoline core, which can then be subsequently functionalized with an azide group at the 8-position using classical methods. Alternatively, MCRs could be designed to incorporate azide-containing building blocks, leading to the direct formation of azidoisoquinoline derivatives. The versatility of MCRs makes them attractive for generating libraries of diverse compounds, which could include novel azidoisoquinoline structures rsc.org.
Regioselective and Stereoselective Syntheses of Azidoisoquinoline Frameworks
Achieving regioselectivity, meaning the selective formation of a product at a specific position on a molecule, is crucial for synthesizing target compounds like this compound. Stereoselectivity, which refers to the preferential formation of one stereoisomer over others, becomes relevant when chiral centers are present in the molecule or its derivatives.
Regioselectivity: The classical diazotization and azide displacement method, starting from 8-aminoisoquinoline, inherently provides regioselectivity for the introduction of the azide group at the C-8 position of the isoquinoline ring researchgate.net. This specificity arises from the precise location of the amino precursor. Similarly, if a halogen-azide exchange strategy is employed, starting with an 8-haloisoquinoline would ensure regioselective azide introduction at the desired position jazanu.edu.sa. While other regioselective syntheses are reported for various heterocyclic systems nih.govrsc.orgrsc.orgbeilstein-journals.orgnih.gov, the direct synthesis of this compound relies on the regiochemistry of the starting materials.
Stereoselectivity: The isoquinoline core itself is planar and achiral. Therefore, the synthesis of this compound itself does not involve stereoselectivity. However, if the isoquinoline scaffold is substituted with chiral groups, or if this compound is incorporated into a larger molecule with stereocenters, then stereoselective synthesis becomes important. Various methods for stereoselective synthesis of complex molecules, including tetrahydroisoquinolines and other chiral heterocycles, have been developed using asymmetric catalysis, chiral auxiliaries, and other strategies thieme-connect.demdpi.comchemistryviews.orgnih.govmdpi.comrsc.org. These advanced techniques could be applied to synthesize chiral derivatives of this compound, where control over the configuration of substituents is critical.
Chemical Reactivity and Transformation Pathways of 8 Azidoisoquinoline
Thermal Decomposition and Pyrolysis Reactions of Azidoisoquinolines
Thermal decomposition of azidoisoquinolines, often achieved through flash vacuum pyrolysis (FVP), involves the homolytic cleavage of the carbon-nitrogen bond in the azide (B81097) group, releasing nitrogen gas and forming a nitrene intermediate acs.orgjazanu.edu.sa. These nitrenes are highly energetic and can undergo a range of subsequent reactions.
Generation of Nitrenes and Subsequent Rearrangements
Upon thermal decomposition, 8-azidoisoquinoline generates an 8-isoquinolylnitrene jazanu.edu.sa. This nitrene is a reactive species that can undergo intramolecular rearrangements. For instance, heteroarylcarbenes, which can be formed from related precursors, may rearrange to nitrenes, and these nitrenes are often observable via matrix isolation spectroscopy under thermal conditions acs.org. The initial nitrene can also undergo ring expansion to form azacycloheptatetraenes, which are valence isomers of cyclic nitrile ylides acs.org.
Ring Expansion to Diazacycloheptatetraenes and Benzodiazepines
Thermal decomposition pathways can lead to ring expansion reactions. Specifically, azidoisoquinolines can form azacycloheptatetraenes, which are valence isomers of cyclic nitrile ylides acs.org. In some cases, benzo-annelation can stabilize these azacycloheptatetraenes as valence-isomeric, zwitterionic, cyclic nitrile ylides acs.org. While direct formation of benzodiazepines from thermal decomposition is less commonly highlighted compared to photochemical routes, the intermediates generated can be precursors to various heterocyclic systems.
Formation of Nitrile Ylides and Ketenimines
Thermal processes, particularly Flash Vacuum Thermolysis (FVT), can lead to the formation of nitrile ylides and ketenimines. Cyclic nitrile ylides can be described as bond-shift isomers of cyclic ketenimines and are often observable in matrix photolysis, though their formation in FVP reactions is also considered likely acs.org. The decomposition of azides and related heterocycles can generate iminocarbenes, 1H-azirines, ketenimines, and cyclization products, with 1,2,4-triazoles being precursors to nitrile ylides acs.org.
Photochemical Transformations of Azidoisoquinolines
Photochemical activation of azidoisoquinolines provides a distinct route to reactive intermediates and product formation. Irradiation with UV light typically initiates the loss of nitrogen, forming nitrenes, which can then undergo further transformations epdf.pubclockss.orgresearchgate.net.
Photoinduced Nitrene Generation and Reactivity
Photolysis of azidoisoquinolines leads to the generation of photoinduced nitrenes epdf.pubresearchgate.net. These nitrenes, similar to their thermally generated counterparts, are highly reactive intermediates. For example, photolysis of 3-azidoquinoline (B1337642) in an argon matrix generates 3-quinolylnitrene, which can then undergo ring opening to a nitrile ylide researchgate.netresearchgate.net. These ylides can further rearrange via hydrogen shifts to form ketenimines researchgate.netresearchgate.net.
Photochemical Ring Expansions to Benzodiazepines
A significant photochemical transformation of azidoisoquinolines is their ring expansion to form benzodiazepine (B76468) derivatives epdf.pubclockss.orgresearchgate.net. Specifically, the photolysis of 4-azidoisoquinolines in the presence of sodium methoxide (B1231860) has been shown to yield 1H-2,4-benzodiazepine derivatives clockss.org. This process is understood to occur via the initial formation of a singlet nitrene, followed by an azirine intermediate, which then undergoes ring expansion clockss.org. This photochemical route offers a direct method for synthesizing certain benzodiazepine ring systems epdf.pubclockss.orgresearchgate.net.
Studies on Azirene Intermediates
Aromatic and heteroaromatic azides are known precursors to highly reactive nitrene intermediates upon thermal or photochemical activation, often involving the extrusion of molecular nitrogen (N₂). These nitrenes can subsequently undergo various transformations, including ring expansion or intramolecular cyclization reactions. Studies on related azidoisoquinolines suggest that azirene intermediates can play a role in the photochemical decomposition pathways of these compounds.
For instance, the photolysis of 4-azidoisoquinoline (B13950886) in the presence of nucleophiles, such as methoxide ions, has been shown to proceed via singlet nitrene intermediates. These intermediates can cyclize to form azirine intermediates, which then undergo ring expansion to yield benzodiazepine derivatives clockss.orgresearchgate.net. While direct studies specifically detailing the formation of azirene intermediates from this compound are not extensively documented in the provided literature, the general mechanistic pathways observed for other azidoheterocycles are applicable. The thermal decomposition of azides, including those with isoquinoline (B145761) moieties, can lead to nitrene formation, which may reversibly form azirenes acs.org. These transient species are often too reactive to be isolated under standard conditions but are inferred from the final products formed through subsequent rearrangements or reactions. The cited literature suggests that under specific photochemical conditions, azidoisoquinolines can generate reactive intermediates that lead to complex ring systems, indicative of nitrene and potentially azirene involvement clockss.orgresearchgate.netacs.orgjazanu.edu.sa.
Electrophilic and Nucleophilic Reactivity of the Isoquinoline Core in the Presence of the Azido (B1232118) Group
The isoquinoline core itself exhibits distinct reactivity patterns. Electrophilic aromatic substitution (SEAr) typically occurs preferentially at the C5 and C8 positions of the isoquinoline ring system, owing to the activating influence of the fused benzene (B151609) ring shahucollegelatur.org.inimperial.ac.uk. Nucleophilic aromatic substitution (SNAr), on the other hand, is favored at the C1 position, a site that can effectively stabilize negative charge on the adjacent nitrogen atom shahucollegelatur.org.inboyer-research.com. The presence of the nitrogen atom within the pyridine (B92270) ring renders the isoquinoline system generally electron-deficient compared to benzene boyer-research.com.
The introduction of an azido group (-N₃) at the 8-position of the isoquinoline core is expected to significantly influence this inherent reactivity. The azido group is generally considered an electron-withdrawing substituent, primarily through inductive effects, and to a lesser extent, resonance effects. This electron-withdrawing nature would likely:
Deactivate the isoquinoline core towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the isoquinoline ring would be further amplified by the azide group, making it less susceptible to attack by electrophiles. Any SEAr reactions that do occur would likely be directed to positions influenced by the combined electronic effects of the nitrogen atom and the azide substituent. Generally, electron-withdrawing groups direct electrophiles to meta positions, but in fused systems like isoquinoline, the inherent preferences of the ring system (C5 and C8) and the specific position of the substituent (C8) would dictate the outcome. The azide at C8 would likely direct electrophilic attack away from its immediate vicinity (C7, C5) due to deactivation.
Activate the isoquinoline core towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the azide group would enhance the electrophilicity of the isoquinoline ring, making it more prone to nucleophilic attack. Positions meta and para to the azide, or those that can effectively stabilize a negative charge, would be most affected. The C1 position, already activated for SNAr in isoquinoline, might experience further activation. Additionally, the azide group itself can sometimes act as a leaving group under specific nucleophilic conditions, particularly if positioned appropriately relative to activating groups or in strained systems thieme-connect.de.
While specific studies detailing the precise influence of an 8-azido substituent on the SEAr and SNAr reactivity of the isoquinoline core are not detailed in the provided snippets, the general principles of substituent effects in aromatic chemistry suggest a significant modification of the isoquinoline's electronic profile.
Click Chemistry Applications Involving 8 Azidoisoquinoline
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most celebrated "click" reaction, known for its high efficiency, regioselectivity, and mild reaction conditions sigmaaldrich.commt.comnih.govpcbiochemres.comtcichemicals.com. This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring nih.govpcbiochemres.com. 8-Azidoisoquinoline, with its readily accessible azide moiety, serves as an excellent substrate for CuAAC, facilitating its incorporation into diverse molecular frameworks.
The mechanism of CuAAC is complex, involving the formation of copper acetylides and triazolyl intermediates nih.govtdl.orgresearchgate.net. While the uncatalyzed thermal cycloaddition is slow and often yields regioisomeric mixtures, copper catalysis dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-isomer nih.govpcbiochemres.comtcichemicals.com. Mechanistic studies suggest that copper(I) acetylides are key intermediates, which then react with the organic azide nih.gov. The catalytic cycle can involve mononuclear or multinuclear copper complexes, with di- and tri-copper(I) acetylide intermediates proposed, particularly when specific ligands are employed tdl.orgresearchgate.net.
Optimization of CuAAC often involves careful selection of the copper source (e.g., Cu(I) salts or Cu(II) salts with a reducing agent like sodium ascorbate), reaction temperature, solvent, and the use of accelerating ligands tcichemicals.comtdl.orgnih.gov. Ligands such as tris(triazolylmethyl)amine (TBTA) can stabilize copper(I) species, enhance catalytic activity, and protect biomolecules from oxidation in bioconjugation applications tcichemicals.comtdl.orgnih.gov. For substrates like this compound, optimizing these parameters can lead to high yields and rapid reaction times, often within minutes to a few hours, at or below room temperature nih.govtdl.orgnih.gov. For instance, a procedure might involve combining the azide (like this compound), an alkyne, a Cu(II) salt, sodium ascorbate, and a ligand in a suitable solvent system nih.gov.
Green chemistry principles have driven the development of solvent-free reaction methodologies, including mechanochemical approaches like ball-milling beilstein-journals.orgrsc.orgmdpi.comchemrxiv.org. These techniques utilize mechanical energy to induce chemical transformations, offering advantages such as reduced waste, simplified work-up, and often higher reaction rates beilstein-journals.orgmdpi.com.
The CuAAC reaction has been successfully adapted to solvent-free mechanochemical conditions mdpi.combeilstein-journals.org. In these protocols, solid reactants, a copper catalyst (e.g., copper powder or copper salts), and milling balls are placed in a ball mill and subjected to grinding mdpi.combeilstein-journals.org. This approach has been demonstrated to efficiently synthesize 1,4-disubstituted 1,2,3-triazoles from various azides and alkynes, often achieving high yields and purities with minimal or no solvent mdpi.combeilstein-journals.org. For example, a typical procedure might involve mixing the azide, alkyne, and a copper catalyst (like Cu(OAc)₂ or copper powder) in a reaction vessel and grinding for several hours at a specified frequency mdpi.combeilstein-journals.org. The optimization of milling time, ball size, and rotation speed are crucial for achieving efficient conversion mdpi.com.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, making it particularly valuable for biological applications where copper toxicity can be a concern pcbiochemres.comalfa-chemistry.combachem.comnih.gov. SPAAC relies on the use of strained cyclooctynes (e.g., DBCO, BCN, TCO) which possess high ring strain, enabling them to react rapidly with azides without the need for a metal catalyst pcbiochemres.comnih.gov.
While specific literature detailing the SPAAC reaction of this compound is not immediately apparent in the provided search results, the general utility of aryl azides in SPAAC is well-established alfa-chemistry.combachem.comnih.gov. The isoquinoline (B145761) moiety in this compound could potentially be functionalized onto strained alkynes via SPAAC, leading to novel conjugates for various applications in materials science or chemical biology. The reaction typically proceeds smoothly at room temperature, forming a stable triazole linkage pcbiochemres.comnih.gov.
Other Click-Type Reactions Utilizing the Azido (B1232118) Group
Beyond CuAAC and SPAAC, the azide group can participate in other click-type reactions. The Staudinger ligation, for instance, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be further reacted to form amide bonds or other linkages sigmaaldrich.com. This reaction is also bioorthogonal and proceeds under mild conditions sigmaaldrich.com. While not as widely adopted as CuAAC or SPAAC for forming triazoles, other azide-based transformations can be considered within the broader "click chemistry" philosophy if they meet the criteria of efficiency, selectivity, and simplicity labmate-online.commt.comalfa-chemistry.com.
Methodological Applications in Advanced Organic Synthesis and Materials Science
The unique structure of this compound, combining a heterocyclic aromatic system with a reactive azide group, makes it a valuable building block in advanced organic synthesis and materials science.
The azide functionality of this compound can be readily transformed into a 1,2,3-triazole ring via CuAAC, serving as a robust linker or scaffold for assembling more complex molecules labmate-online.compcbiochemres.commedscidiscovery.com. This strategy has been employed in the synthesis of diverse organic compounds, including pharmaceuticals, peptidomimetics, and functionalized polymers labmate-online.combachem.commedscidiscovery.com.
For example, the isoquinoline core is a prevalent motif in many natural products and biologically active compounds nih.govpuzzlepiece.orgacs.org. By using this compound, researchers can append various alkyne-containing fragments to the isoquinoline skeleton through click chemistry. This approach allows for the modular construction of complex molecular architectures, facilitating drug discovery efforts, the synthesis of novel materials, and the development of probes for chemical biology labmate-online.commedscidiscovery.com. One reported synthesis involves the preparation of 6-azidoisoquinoline, which is then subjected to CuAAC with propargyl alcohol to yield a triazole-substituted isoquinoline derivative google.com. This highlights the general utility of azidoisoquinolines as intermediates for constructing more elaborate structures. The ability to precisely link molecular components via the triazole moiety makes click chemistry, using precursors like this compound, a powerful tool in combinatorial synthesis and the creation of libraries of compounds for screening tcichemicals.com.
Data Tables
To illustrate the efficiency of click chemistry reactions involving azide functionalities, the following data provides representative examples. Specific data for this compound in these exact reactions may vary, but general trends for similar aryl azides are presented.
Table 1: Representative CuAAC Reaction Conditions and Yields
| Reactants (Azide/Alkyne) | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference (General) |
| Aryl Azide / Terminal Alkyne | Cu(II) salt + Ascorbate | Water/Organic | RT | 1-24 h | 80-99 | tcichemicals.comnih.gov |
| Aryl Azide / Terminal Alkyne | Cu(I) salt + Ligand (TBTA) | Organic Solvent | RT | 0.5-12 h | 90-99+ | tcichemicals.comtdl.org |
| Aryl Azide / Terminal Alkyne | Cu(0) powder | Solvent-Free | RT | 5 min - 3 h | 85-95+ | mdpi.com |
*RT: Room Temperature. Yields are representative for similar aryl azides.
Table 2: Mechanochemical CuAAC Reaction Conditions
| Reactants (Azide/Alkyne) | Catalyst | Conditions | Time | Yield (%) | Reference (General) |
| Aryl Azide / Terminal Alkyne | Cu(II) salt or Cu powder | Ball Milling | 3.5 h | 80-95 | mdpi.combeilstein-journals.org |
| Aryl Azide / Terminal Alkyne | Cu beads | Mechanochemical (neat) | Varies | 70-95+ | chemrxiv.org |
*Conditions involve grinding in a ball mill. Specific milling parameters (speed, ball size, time) are optimized for each reaction.
Table 3: SPAAC Reaction Characteristics
| Reaction Type | Reactants (Azide/Cyclooctyne) | Catalyst | Conditions | Reaction Rate | Byproducts | Suitability |
| SPAAC | Azide / Strained Cyclooctyne | None | Mild | Fast | N₂ | Biocompatible |
*SPAAC reactions generally proceed rapidly without a catalyst, forming a stable triazole and releasing nitrogen gas.
Compound List:
this compound
Isoquinoline
6-Azidoisoquinoline
5-Azidoisoquinoline
Copper(I) (Cu(I))
Copper(II) (Cu(II))
Alkyne
Azide
1,2,3-Triazole
Propargyl alcohol
Copper(II) sulfate (B86663) pentahydrate
Sodium L-ascorbate
Tris(triazolylmethyl)amine (TBTA)
DBCO (DIBENZOCYCLOOCTYNE)
BCN (BENZOCYCLOHEPTYNE)
TCO (trans-cyclooctene)
Tetrazine
Functionalization of Polymeric and Nanomaterialsbiochempeg.com
The azide moiety of this compound makes it an ideal candidate for the functionalization of polymeric and nanomaterial surfaces through click chemistry researchgate.netresearchgate.netrsc.org. These reactions allow for the precise and robust covalent attachment of the this compound unit to materials bearing complementary alkyne functionalities researchgate.netrsc.org. This modification strategy is widely employed to engineer the surface properties of nanoparticles (NPs) and polymers, thereby introducing new functionalities or enhancing existing ones researchgate.netresearchgate.netrsc.orgmdpi.comjk-sci.comnih.govthno.org.
For instance, click chemistry is instrumental in modifying the surface chemistry of nanoparticles, enabling the attachment of specific ligands or altering interfacial energies, which is crucial for their performance in various applications researchgate.netresearchgate.netrsc.orgnih.govthno.org. Similarly, polymers can be functionalized via click reactions to create well-defined structures for applications such as drug delivery systems, coatings, and compatibilizers mdpi.comjk-sci.com. The high efficiency, mild reaction conditions, and chemoselectivity inherent to click chemistry are key advantages for these material modification processes, ensuring that the integrity of the base material is maintained while introducing desired functionalities researchgate.netrsc.org.
Table 1: Functionalization of Polymeric and Nanomaterials using this compound via Click Chemistry
| Material Type | Functionalization Strategy (using this compound) | Click Reaction Type | Application Area |
| Nanoparticles (NPs) | Covalent attachment via azide-alkyne cycloaddition | CuAAC / SPAAC | Targeted delivery, bioassays, surface modification researchgate.netresearchgate.netrsc.orgnih.govthno.org |
| Polymers | Grafting or end-functionalization via azide-alkyne click | CuAAC / SPAAC | Drug delivery, coatings, material optimization, enhanced properties mdpi.comjk-sci.com |
Development and Application of Molecular Probes, including IR Probes of Local Environmentsuni-muenchen.deadvancedsciencenews.comrsc.org
This compound can be strategically incorporated into the design of molecular probes, leveraging its azide group for facile conjugation with reporter molecules or targeting moieties through click chemistry jk-sci.comuni-muenchen.dethermofisher.commedchem101.com. This modular approach allows for the efficient assembly of complex probes with tailored spectroscopic or binding properties jk-sci.comuni-muenchen.dethermofisher.commedchem101.commdpi.com. The click reaction's ability to form stable triazole linkages is particularly beneficial for creating robust probes suitable for various imaging and sensing applications thermofisher.commedchem101.com.
While direct evidence for this compound specifically as an Infrared (IR) probe for local environments is not detailed in the provided literature, the general principle of using functional groups like azides (or alkynes) as conjugation handles in molecular probes for environmental sensing is well-established nih.gov. For example, alkyne-tagged Raman probes have been developed to sense local environments through hydrogen-deuterium exchange (HDX), where spectroscopic shifts provide information about the surrounding medium nih.gov. Similarly, probes incorporating the this compound structure could be designed where the isoquinoline core or an attached reporter molecule exhibits spectroscopic characteristics (potentially in the IR spectrum) that are sensitive to local chemical or physical conditions. The azide group would serve as the critical anchor point for assembling such sophisticated probe systems uni-muenchen.demdpi.com.
Table 2: Molecular Probes Incorporating this compound via Click Chemistry
| Probe Component (incorporating this compound) | Reporter/Targeting Moiety | Click Reaction Used | Sensing Capability / Application |
| Azido-isoquinoline scaffold | Fluorophore / Biotin | CuAAC / SPAAC | Fluorescent imaging, labeling, potential for environmental sensing jk-sci.comuni-muenchen.dethermofisher.commedchem101.commdpi.comnih.gov |
| Azido-isoquinoline scaffold | Targeting ligand | CuAAC / SPAAC | Targeted imaging, cellular uptake studies, probe construction jk-sci.comuni-muenchen.dethermofisher.commedchem101.com |
Bioconjugation Methodologies (excluding specific biological activity)nih.govlicor.com
Bioconjugation, the process of covalently linking biomolecules to other entities, widely benefits from the application of click chemistry due to its high bioorthogonality, efficiency, and compatibility with mild, physiological conditions jk-sci.commedchem101.combionordika.nothermofisher.compcbiochemres.com. The azide group present in this compound functions as a key reactive site for such conjugation. It selectively reacts with alkyne-modified biomolecules, including proteins, nucleic acids, peptides, and carbohydrates, enabling their precise labeling, modification, or immobilization jk-sci.comthermofisher.commedchem101.compcbiochemres.comwindows.netnih.govlumiprobe.com.
The primary click reactions employed are CuAAC and the copper-free SPAAC thermofisher.commedchem101.comlicor.combionordika.nowindows.netbio-connect.nl. The bioorthogonal nature of these reactions, stemming from the absence of azide and alkyne functionalities in endogenous biological systems, ensures high chemoselectivity and minimizes interference with native biomolecules medchem101.compcbiochemres.comwindows.net. This specificity is crucial for accurate labeling and tracking of biomolecules jk-sci.comthermofisher.commedchem101.com. Copper-free click chemistry, in particular, is vital for applications involving live cells or sensitive biomolecules that might be adversely affected by copper catalysts biochempeg.comthermofisher.comlicor.combionordika.nothermofisher.comlicorbio.com. For instance, azido-functionalized nucleosides and nucleotides have been conjugated with cyclooctynes for imaging purposes within living cells nih.gov. The resulting triazole linkage formed through these reactions is exceptionally stable, ensuring the integrity and longevity of the bioconjugates thermofisher.commedchem101.com.
Table 3: Bioconjugation Methodologies using this compound via Click Chemistry
| Biomolecule Type | Conjugation Partner (with alkyne) | This compound's Role | Click Reaction Type | Purpose of Conjugation |
| Proteins | Alkyne-modified protein | Azide handle | CuAAC / SPAAC | Labeling, immobilization, probe construction jk-sci.comthermofisher.commedchem101.comwindows.netlumiprobe.com |
| Nucleic Acids | Alkyne-modified DNA/RNA | Azide handle | CuAAC / SPAAC | Labeling, detection, imaging medchem101.comwindows.netnih.gov |
| Peptides | Alkyne-modified peptide | Azide handle | CuAAC / SPAAC | Probe development, drug delivery systems jk-sci.commedchem101.com |
| Sugars | Alkyne-modified sugar | Azide handle | CuAAC / SPAAC | Glycoconjugate synthesis, imaging nih.gov |
Mechanistic and Kinetic Investigations of 8 Azidoisoquinoline Reactions
Elucidation of Reaction Pathways using Spectroscopic Techniques (e.g., ESR, IR)
Spectroscopic methods are indispensable tools for the detection and characterization of transient intermediates in the reactions of azidoisoquinolines. Electron Spin Resonance (ESR) and Infrared (IR) spectroscopy, often in combination with matrix isolation techniques, have been pivotal in elucidating the reaction pathways of related compounds.
Photolysis of azido-substituted heterocycles is known to generate the corresponding nitrene. For instance, the photolysis of 3-azidoisoquinoline has been shown to produce 3-isoquinolylnitrene. This species, being a triplet in its ground state, is paramagnetic and can be detected by ESR spectroscopy. nih.gov The ESR spectrum provides crucial information about the electronic structure of the nitrene and its interaction with the surrounding environment. In addition to the nitrene, diradical species can also be formed and characterized by ESR. nih.gov
IR spectroscopy is employed to monitor the transformation of the starting azide (B81097) and the formation of various intermediates and final products. The disappearance of the characteristic azide stretching band (around 2100 cm⁻¹) and the appearance of new bands corresponding to intermediates like azirenes or final products like ketenimines can be tracked over time. nih.gov For example, in the study of 3-azidoisoquinoline, IR spectroscopy was used to identify the formation of an azirene intermediate upon photolysis. nih.gov
Table 1: Spectroscopic Techniques for the Study of Reactive Intermediates in Azidoisoquinoline Reactions
| Spectroscopic Technique | Intermediate/Species Detected | Typical Observations |
| Electron Spin Resonance (ESR) | Nitrenes, Diradicals | Characteristic signals for triplet species, providing information on electronic structure. |
| Infrared (IR) | Azides, Azirenes, Ketenimines | Disappearance of azide stretch (≈2100 cm⁻¹), appearance of characteristic bands for intermediates and products. |
Kinetic Studies of Decomposition and Reaction Rates
Kinetic studies are essential for quantifying the rates of decomposition of 8-azidoisoquinoline and the subsequent reactions of its intermediates. These studies provide valuable data on the stability of the compound and the factors that influence the reaction pathways. The thermal and photochemical decomposition of azides can be monitored by various techniques, including UV-Vis and IR spectroscopy, to determine reaction rates.
Table 2: Representative Kinetic Parameters for the Thermal Decomposition of an Aromatic Azide
| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |
| Phenyl Azide (example) | 125 | 1 x 10¹³ | First-order |
Note: The data in this table is representative for a generic aromatic azide and is intended for illustrative purposes, as specific data for this compound is not available in the cited literature.
Interconversion Dynamics of Reactive Intermediates (e.g., Nitrenes, Azirenes, Diradicals)
The decomposition of this compound is expected to generate a highly reactive 8-isoquinolylnitrene intermediate. This nitrene can exist in equilibrium with other reactive species, such as an azirene or a diradical, through complex interconversion pathways. The dynamics of these interconversions are crucial in determining the final product distribution.
Studies on 3-azidoisoquinoline have provided significant insights into these dynamics. The initially formed 3-isoquinolylnitrene can undergo ring closure to form an azirene. nih.gov This azirene can be in equilibrium with the nitrene and can also rearrange to other products. Furthermore, the nitrene can undergo ring opening to form a diradical species. nih.gov The interconversion between these intermediates is often influenced by factors such as temperature and the wavelength of light used for photolysis. Isotopic labeling studies, for instance using ¹⁵N, have been instrumental in tracking the rearrangement and interconversion of these transient species. nih.gov It is proposed that the interconversion of azirenes can proceed through unobserved intermediates, and the rearrangement to final products can occur via reversion to the nitrene followed by ring opening to a diradical. nih.gov
Table 3: Interconversion of Reactive Intermediates from Azidoisoquinolines
| Intermediate | Precursor | Subsequent Species | Method of Observation |
| Nitrene | Azide | Azirene, Diradical | ESR |
| Azirene | Nitrene | Nitrene, Ketenimine | IR |
| Diradical | Nitrene | Rearrangement Products | ESR |
Q & A
Basic: What are the foundational steps for designing a reproducible synthesis protocol for 8-Azidoisoquinoline?
To ensure reproducibility, begin by documenting reaction conditions (solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Use standardized nomenclature for reagents and intermediates, such as numbering substituents (e.g., "this compound (1)") to avoid ambiguity . Include detailed characterization data (e.g., NMR, IR, HRMS) for intermediates and final products, adhering to guidelines for chemical reporting . For example, if synthesizing via a multi-step pathway, validate each step’s yield and purity before proceeding.
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Contradictions often arise from impurities, solvent effects, or instrument calibration errors. To address this:
- Cross-validate data : Compare NMR results with alternative techniques like X-ray crystallography or mass spectrometry .
- Replicate experiments : Perform multiple syntheses to rule out batch-specific anomalies .
- Review literature systematically : Use PRISMA-guided searches to identify common pitfalls in analogous quinoline derivatives .
- Apply error analysis : Quantify uncertainties in peak integration (NMR) or baseline noise (HPLC) to assess data reliability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what methodological limitations should be considered?
- NMR Spectroscopy : Ideal for structural elucidation, but azido groups (N₃) may cause signal broadening due to quadrupolar effects. Use deuterated solvents and high-field instruments to improve resolution .
- IR Spectroscopy : Confirms the presence of the azide group (∼2100 cm⁻¹), but overlapping peaks from aromatic C-H bonds may complicate interpretation .
- UV-Vis Spectroscopy : Useful for studying electronic transitions but requires calibration with known molar absorptivity values .
- Mass Spectrometry : HRMS provides exact mass confirmation but may fail to distinguish isomers without tandem MS/MS .
Advanced: What statistical methods are recommended for analyzing reaction yield variability in this compound synthesis?
- Error Propagation : Calculate combined uncertainties from measurement tools (e.g., balances, pipettes) using root-mean-square error .
- ANOVA : Compare yields across reaction conditions (e.g., solvent polarity, temperature) to identify significant variables .
- Regression Analysis : Model yield as a function of reaction time or catalyst loading to optimize conditions .
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by procedural errors .
Basic: How should researchers conduct a systematic literature review on this compound’s applications in catalysis or medicinal chemistry?
- Database Selection : Use PubMed, Scopus, and Web of Science with keywords like "this compound," "azide functionalization," and "quinoline derivatives" .
- Inclusion Criteria : Prioritize primary studies reporting synthetic methods, mechanistic insights, or biological activity. Exclude reviews or non-peer-reviewed sources .
- Data Extraction : Tabulate reaction conditions, yields, and characterization methods to identify trends or gaps .
Advanced: What strategies can mitigate systematic errors in quantifying this compound using HPLC?
- Column Conditioning : Pre-equilibrate columns with mobile phase to stabilize retention times .
- Internal Standards : Use structurally similar compounds (e.g., 8-hydroxyquinoline) to normalize peak areas .
- Calibration Curves : Prepare fresh standards across a concentration range encompassing expected sample values .
- Method Validation : Assess precision (repeatability), accuracy (spike recovery), and detection limits following ICH guidelines .
Basic: How can researchers ensure ethical data presentation when publishing studies on this compound?
- Avoid Data Manipulation : Report raw data in supplementary materials, including failed experiments .
- Cite Appropriately : Attribute prior work using numbered references, avoiding "citation stuffing" .
- Disclose Conflicts : Declare funding sources or affiliations that might influence interpretation .
Advanced: How can mixed-methods approaches enhance mechanistic studies of this compound’s reactivity?
- Combining DFT Calculations and Experimental Data : Validate theoretical reaction pathways (e.g., azide cycloaddition) with experimental kinetics .
- In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation during reactions .
- Meta-Analysis : Synthesize data from disparate studies to identify consensus mechanisms or unresolved questions .
Basic: What are the best practices for documenting synthetic procedures in lab notebooks?
- Step-by-Step Logs : Record exact quantities, equipment (e.g., Schlenk line for air-sensitive steps), and observations (color changes, precipitates) .
- Version Control : Date entries and track revisions to protocols to ensure traceability .
- Safety Notes : Highlight hazards (e.g., azide explosivity) and mitigation strategies .
Advanced: How can researchers apply the FINER criteria to formulate impactful questions about this compound’s biological interactions?
- Feasible : Design assays compatible with azide stability (e.g., avoid reducing environments) .
- Novel : Investigate understudied targets (e.g., metalloenzymes) where azide ligation may modulate activity .
- Ethical : Use cell lines or computational models before animal testing .
- Relevant : Align with broader goals like antibiotic development or bioorthogonal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
